6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride
Overview
Description
6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride is a chemical compound with the molecular formula C7H6BrN3·HCl. It is a member of the triazolopyridine family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylpyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with bromine to introduce the bromine atom at the 6-position, followed by cyclization to form the triazolopyridine ring system. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazolopyridine ring system can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Cyclization Reactions: Cyclization reactions often require the use of catalysts, such as palladium or copper, and specific reaction conditions, such as elevated temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can have different biological and chemical properties.
Scientific Research Applications
6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,2,4-triazolo[4,3-a]pyridine: A similar compound with a different substitution pattern.
3-Methyl-1,2,4-triazolo[4,3-a]pyridine: Lacks the bromine atom at the 6-position.
6-Bromo-3,8-dimethyl[1,2,4]triazolo[4,3-a]pyridine: Contains an additional methyl group at the 8-position.
Uniqueness
6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3.ClH/c1-5-9-10-7-3-2-6(8)4-11(5)7;/h2-4H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUXTAVKWIZMKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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